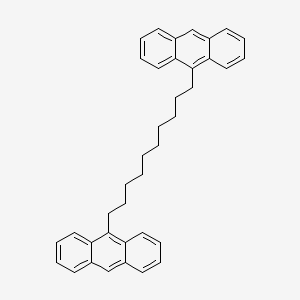
9,9'-(Decane-1,10-diyl)dianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(Decane-1,10-diyl)dianthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The unique structure of 9,9’-(Decane-1,10-diyl)dianthracene makes it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 9,9’-(Decane-1,10-diyl)dianthracene typically involves the reaction of anthracene derivatives with decane-1,10-diyl groups. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with decane-1,10-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
9,9’-(Decane-1,10-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroanthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9,9’-(Decane-1,10-diyl)dianthracene has a wide range of scientific research applications:
Biology: The compound can be used as a fluorescent probe for imaging and detecting biological molecules and processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 9,9’-(Decane-1,10-diyl)dianthracene involves its interaction with light and other molecules. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. The molecular targets and pathways involved in its action depend on the specific application, such as its use in OLEDs or as a fluorescent probe .
Comparación Con Compuestos Similares
9,9’-(Decane-1,10-diyl)dianthracene can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications like OLEDs and photon upconversion systems.
9,10-Dimethylanthracene: Another derivative with high fluorescence quantum yield, used in triplet-triplet annihilation upconversion systems.
9,10-Dihydroxyanthracene: Used in the production of hydrogen peroxide and other industrial applications.
The uniqueness of 9,9’-(Decane-1,10-diyl)dianthracene lies in its specific structure, which imparts distinct photophysical properties and makes it suitable for specialized applications.
Propiedades
Número CAS |
67985-09-5 |
|---|---|
Fórmula molecular |
C38H38 |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
9-(10-anthracen-9-yldecyl)anthracene |
InChI |
InChI=1S/C38H38/c1(3-5-7-25-37-33-21-13-9-17-29(33)27-30-18-10-14-22-34(30)37)2-4-6-8-26-38-35-23-15-11-19-31(35)28-32-20-12-16-24-36(32)38/h9-24,27-28H,1-8,25-26H2 |
Clave InChI |
LKSOYIZOVPVBBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


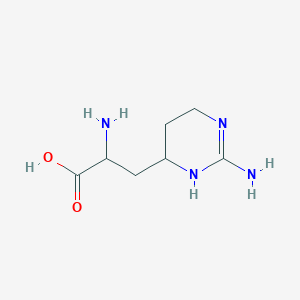

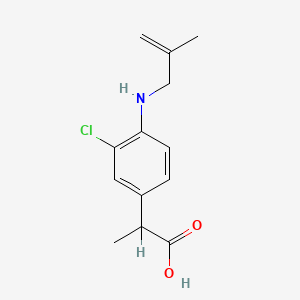
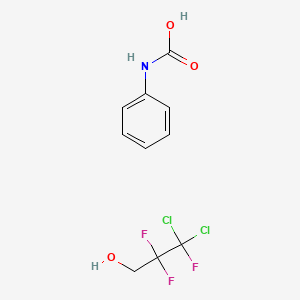
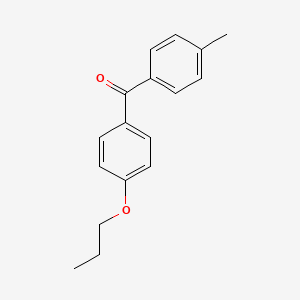
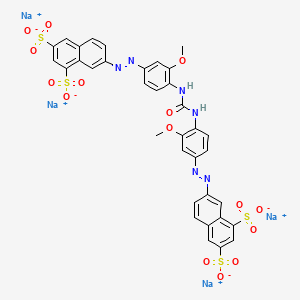
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
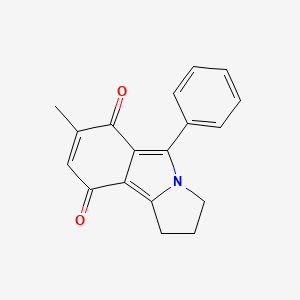
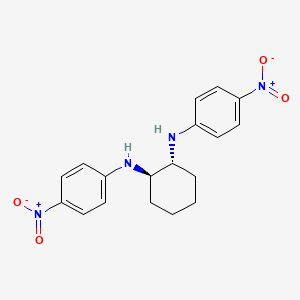
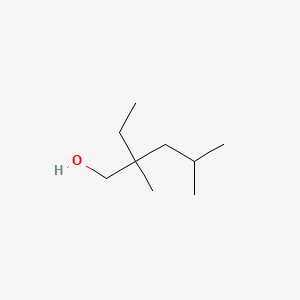
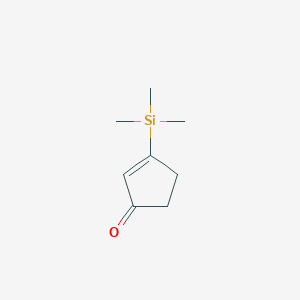
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
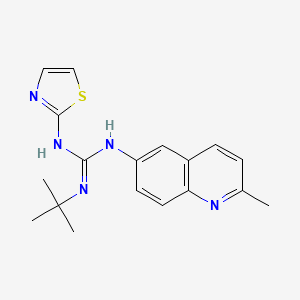
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
